2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C11H8N4S and its molecular weight is 228.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds that contain a thiazole ring, which is similar to the thiophen-3-yl group in the compound , have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of these compounds can vary widely depending on their exact structure and the conditions in which they are used.
Biochemical Analysis
Biochemical Properties
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities . It interacts with enzymes such as Mycobacterium tuberculosis strain, demonstrating potent anti-tubercular activity . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and leading to therapeutic effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the synthesis of neurotransmitters such as acetylcholine, thereby impacting the normal functioning of the nervous system . Additionally, it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Furthermore, this compound can alter gene expression by interacting with DNA and RNA, leading to changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as antimicrobial and anti-inflammatory activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For instance, it has been shown to inhibit certain metabolic enzymes, thereby altering the levels of key metabolites and impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as its solubility, molecular weight, and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production . Additionally, its localization to the nucleus can impact gene expression and DNA replication .
Properties
IUPAC Name |
2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCHDGJZMDTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CN(C3=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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